molecular formula C11H7BrN2 B578152 4-Bromo-8-methylquinoline-3-carbonitrile CAS No. 1242260-28-1

4-Bromo-8-methylquinoline-3-carbonitrile

Cat. No. B578152
CAS RN: 1242260-28-1
M. Wt: 247.095
InChI Key: XKKKDMAIMDKQCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives are synthesized using various methods, including classical methods and efficient methods that reduce reaction time and increase yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of “4-Bromo-8-methylquinoline-3-carbonitrile” consists of a quinoline core, which is a nitrogen-containing heterocyclic compound. The molecular weight of this compound is 247.095.


Chemical Reactions Analysis

Quinoline derivatives, including “4-Bromo-8-methylquinoline-3-carbonitrile”, are known to undergo various chemical reactions. These reactions are often influenced by the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Synthesis of 4-Bromo Quinolines

4-Bromo-8-methylquinoline-3-carbonitrile can be used in the synthesis of 4-bromo quinolines . This process involves the use of TMSBr as an acid-promoter and the cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Key Intermediates in Organic Chemistry

4-Bromo-8-methylquinoline-3-carbonitrile can act as a key intermediate in organic chemistry . It can undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

Drug Discovery

Quinoline, the core structure of 4-Bromo-8-methylquinoline-3-carbonitrile, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 4-Bromo-8-methylquinoline-3-carbonitrile can also be expected to have similar applications.

Synthesis of Bioactive Molecules

4-Bromo-8-methylquinoline-3-carbonitrile can be used in the synthesis of bioactive molecules . For example, 4-halo quinolines have been widely used as key synthetic intermediates for the construction of various bioactive molecules or drugs .

Research in Heterocycle Synthesis

Quinolines are distinctive and significant frameworks which are widely existed in numerous pharmaceuticals, pesticide molecules, bioactive molecules, and natural products . Therefore, 4-Bromo-8-methylquinoline-3-carbonitrile, as a derivative of quinoline, can be used in research related to heterocycle synthesis .

properties

IUPAC Name

4-bromo-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-7-3-2-4-9-10(12)8(5-13)6-14-11(7)9/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKDMAIMDKQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677850
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-methylquinoline-3-carbonitrile

CAS RN

1242260-28-1
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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